

potential biological activities of substituted N-benzylanilines

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Compound of Interest

Compound Name: 4-Chloro-N-(3-fluorobenzyl)aniline

Cat. No.: B3341205

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An in-depth analysis of substituted N-benzylanilines reveals their significant potential as a versatile scaffold in medicinal chemistry. These compounds have demonstrated a broad spectrum of biological activities, including potent antimicrobial, anticancer, and neuroprotective properties. Their mechanism of action often involves specific molecular targets, such as the bacterial enzyme FabI in fatty acid synthesis, mammalian tubulin in cell division, and aldehyde dehydrogenase 2 (ALDH2) involved in cellular protection against oxidative stress. The structural flexibility of the N-benzylaniline core allows for extensive modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties for various therapeutic applications.

Antimicrobial Activity

Substituted N-benzylanilines have emerged as a promising class of antimicrobial agents, particularly against drug-resistant Gram-positive bacteria like methicillin-resistant *Staphylococcus aureus* (MRSA).

Mechanism of Action: FabI Inhibition

A primary antimicrobial mechanism for N-benzylanilines is the inhibition of the bacterial fatty acid synthase system, specifically targeting the enoyl-acyl carrier protein reductase (FabI). This enzyme is crucial for the final, rate-determining step in each cycle of bacterial fatty acid elongation. By inhibiting FabI, these compounds disrupt the synthesis of bacterial cell membranes, leading to bacteriostasis and cell death. Docking studies indicate that N-benzylanilines can mimic the binding mode of established FabI inhibitors like triclosan.

Quantitative Antimicrobial Data

Several N-benzylaniline derivatives exhibit potent activity against Gram-positive bacteria, with some compounds showing minimum inhibitory concentrations (MICs) superior to existing antibiotics.

Compound ID	Target Organism	MIC (mg/L)	IC50 (μM)	Target Enzyme	Reference
4k	S. aureus	0.5	~4	saFabI	
4k	MRSA	0.5	~4	saFabI	
4b, 4d, 4g, 4j, 4o, 4p	Gram-positive bacteria	≤2	N/A	saFabI	

Experimental Protocols

1.3.1 Minimum Inhibitory Concentration (MIC) Determination The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is typically determined using the broth microdilution method.

- A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.
- Each well is inoculated with a standardized bacterial suspension (e.g., 5×10^5 CFU/mL).
- The plate is incubated at 37°C for 18-24 hours.
- The MIC is recorded as the lowest compound concentration with no visible bacterial growth.

1.3.2 Staphylococcus aureus FabI (saFabI) Inhibition Assay The inhibitory effect on the target enzyme saFabI is quantified by monitoring NADPH consumption spectrophotometrically.

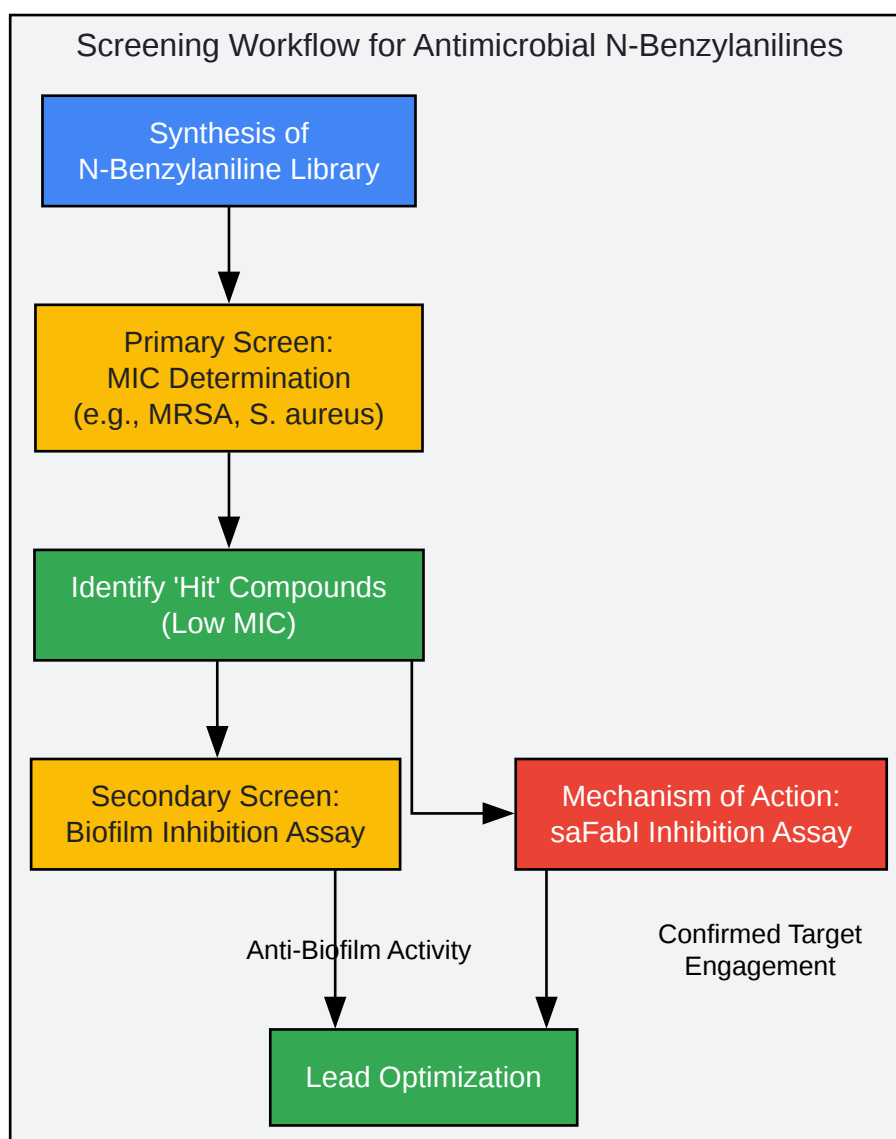
- The reaction is initiated by adding the substrate, trans-2-octenoyl-CoA, to a mixture containing the saFabI enzyme, NADPH, and the test compound in a suitable buffer.

- The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺, is monitored over time.
- The initial reaction velocity is calculated for various concentrations of the inhibitor.
- The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the initial velocity against the inhibitor concentration.

1.3.3 Biofilm Inhibition Assay The ability of N-benzylanilines to prevent biofilm formation can be assessed using a crystal violet staining assay.

- Bacterial cultures are grown in 96-well plates in the presence of sub-MIC concentrations of the test compounds.
- After incubation (e.g., 24 hours), the planktonic cells are removed, and the wells are washed with phosphate-buffered saline (PBS).
- The remaining biofilm is stained with a 0.1% crystal violet solution.
- After washing and drying, the bound dye is solubilized with ethanol or acetic acid.
- The absorbance is measured at a specific wavelength (e.g., 595 nm) to quantify the biofilm biomass.

Visualization of Antimicrobial Screening Workflow



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Caption: Workflow for identifying and characterizing antimicrobial N-benzylanilines.

Anticancer and Antimitotic Activity

A significant area of research for substituted N-benzylanilines is their potential as anticancer agents. Certain derivatives act as potent antimitotic agents by interfering with microtubule dynamics, a validated target for cancer chemotherapy.

Mechanism of Action: Tubulin Polymerization Inhibition

Similar to established drugs like colchicine and combretastatins, some N-benzylaniline hydrochlorides inhibit cell division by binding to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The disruption of spindle

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